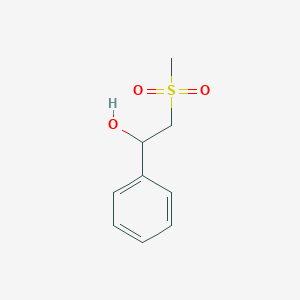

2-(Methylsulfonyl)-1-phenylethanol

Descripción general

Descripción

2-(Methylsulfonyl)-1-phenylethanol (MSPE) is an organosulfur compound that has been studied extensively in recent decades due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and chemical synthesis. MSPE is a colorless, viscous liquid with a faint, sweet odor and a molecular weight of 204.32 g/mol. It is soluble in organic solvents and has low volatility. MSPE has a wide range of applications due to its unique properties, including its low toxicity, low volatility, and low reactivity.

Aplicaciones Científicas De Investigación

Conformational Analysis

Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol provides insights into its structure. Calculations suggest a more stable conformation where the methylsulphonyl group is anti to the phenyl group, with various interactions contributing to its stabilization (Alcudia, García-Ruano, & Sieiro, 1979).

Stereochemistry and Spectroscopy

In-depth stereochemical analysis of diastereomeric 2-methylsulphinyl-1-phenylethanol and its derivatives has been conducted using NMR spectroscopy. This analysis is crucial for understanding the molecule's configuration and the role of hydrogen bonding (Brunet et al., 1983).

Extraction Techniques

Studies on the extraction of 2-phenylethanol (PEA) from aqueous solutions using ionic liquids highlight innovative methods for separating and purifying this compound. This includes the synthesis of new ionic liquids and analysis of their solvation properties and phase equilibrium (Domańska et al., 2017).

Biotechnological Production

Research into the biotechnological production of 2-phenylethanol focuses on microbial transformation processes. This environmentally friendly approach is gaining attention due to the "natural" classification of the resulting products (Hua & Xu, 2011).

Application in Electrochemistry

The use of poly(methylsulfonio-1,4-phenylenethio-1,4-phenylene trifluoromethanesulfonate) as a separator in zinc–air cells demonstrates the potential of compounds related to 2-(Methylsulfonyl)-1-phenylethanol in electrochemistry. This application significantly enhances cell capacity compared to traditional materials (Dewi et al., 2003).

Industrial Applications

The compound's role in the pharmaceutical industry, particularly in the production of 1-phenylethanol, which is used as an anti-inflammatory and analgesic drug, underscores its industrial significance. Research explores selective synthesis methods, such as using supercritical CO2 as a solvent (More & Yadav, 2018).

Mecanismo De Acción

Target of Action

It is known that compounds with a similar structure, such as skb264, target the trop2 antigen . TROP2 is overexpressed in a variety of human epithelial cancers, and its overexpression is associated with tumor invasion, aggression, progression, and metastasis .

Mode of Action

Compounds with a similar structure, such as skb264, work by inhibiting tumor cell survival . After cellular internalization, the payload is released and inhibits tumor cell survival .

Biochemical Pathways

Compounds with similar structures, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cell-derived xenograft (cdx) and patient-derived xenograft (pdx) models .

Pharmacokinetics

For compounds with a similar structure, such as skb264, the serum or plasma concentration/exposure of the compound increases proportionally with increasing dosage . The linker stability of SKB264 is significantly enhanced, as shown by a prolonged payload half-life in vivo .

Result of Action

Compounds with a similar structure, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cdx and pdx models .

Action Environment

It is known that the stability of similar compounds, such as skb264, is increased due to the use of a 2-methylsulfonyl pyrimidine linker .

Propiedades

IUPAC Name |

2-methylsulfonyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQEVNJWREWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277515 | |

| Record name | 2-(methylsulfonyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5324-56-1 | |

| Record name | NSC2706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonyl-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

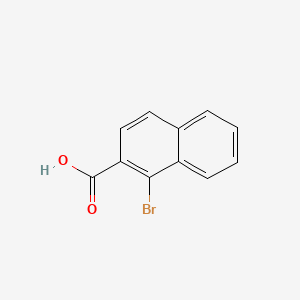

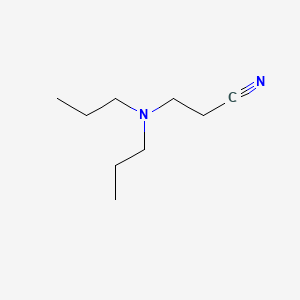

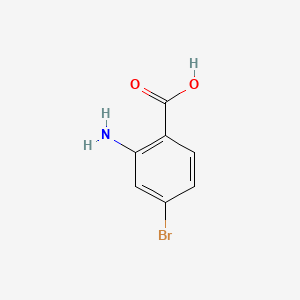

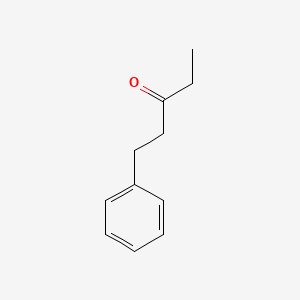

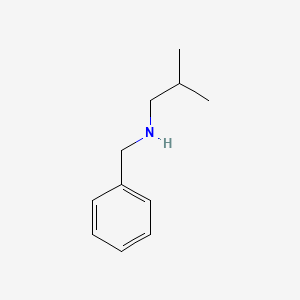

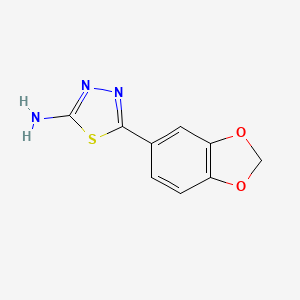

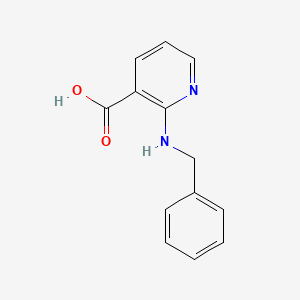

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper "CONFORMATIONAL ANALYSIS OF ALICYCLIC COMPOUNDS WITH SULFUR-OXYGEN INTERACTIONS. PART 4. THEORETICAL CALCULATIONS ON 2-(METHYLSULFONYL)-1-PHENYLETHANOL"?

A1: The research paper primarily focuses on understanding the conformational preferences of this compound using theoretical calculations. [] The authors likely employed computational chemistry methods to investigate the different spatial arrangements this molecule can adopt due to rotations around its single bonds. This information is valuable for predicting the molecule's properties and reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)